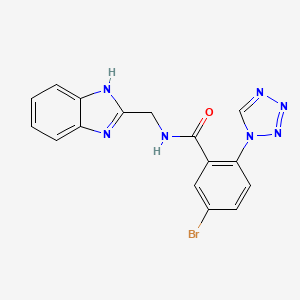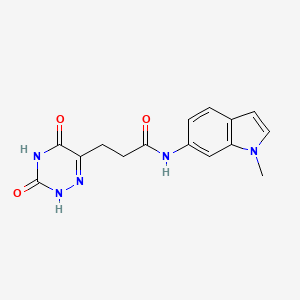![molecular formula C19H14F3N3O4 B14954849 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14954849.png)
5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is notable for its unique structure, which includes a trifluoromethoxyphenyl group and a pyrroloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Pyrroloquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Trifluoromethoxyphenyl Group: This step usually involves a coupling reaction, such as Suzuki–Miyaura coupling, to attach the trifluoromethoxyphenyl group to the core structure.
Hydroxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may modulate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar core structure but different substituents.
Trifluoromethoxyphenyl Compounds: Compounds with the trifluoromethoxyphenyl group but different core structures.
Uniqueness
What sets 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its combination of the pyrroloquinazoline core with the trifluoromethoxyphenyl group
Properties
Molecular Formula |
C19H14F3N3O4 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H14F3N3O4/c20-19(21,22)29-12-7-5-11(6-8-12)23-17(28)18-10-9-15(26)25(18)14-4-2-1-3-13(14)16(27)24-18/h1-8H,9-10H2,(H,23,28)(H,24,27) |
InChI Key |
VMXRTHARISZQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine](/img/structure/B14954788.png)

![N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B14954798.png)
![(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B14954802.png)
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14954805.png)
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B14954809.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14954811.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14954822.png)

![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954829.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14954842.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14954845.png)
![N-[2-(2-furyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954851.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14954853.png)
